molecular formula C11H9FO3 B11797945 2-(7-Fluoro-6-methylbenzofuran-3-yl)acetic acid

2-(7-Fluoro-6-methylbenzofuran-3-yl)acetic acid

Cat. No.: B11797945
M. Wt: 208.18 g/mol
InChI Key: PJZHWQVPCSOUQS-UHFFFAOYSA-N
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Description

2-(7-Fluoro-6-methylbenzofuran-3-yl)acetic acid is an organic compound with the molecular formula C11H9FO3. It is a derivative of benzofuran, a heterocyclic compound containing a fused benzene and furan ring. The presence of a fluorine atom and a methyl group on the benzofuran ring, along with an acetic acid moiety, gives this compound unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Fluoro-6-methylbenzofuran-3-yl)acetic acid typically involves the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through various methods, including the cyclization of o-hydroxyaryl ketones with acids or the palladium-catalyzed coupling of aryl halides with alkynes.

    Introduction of Fluorine and Methyl Groups: The fluorine and methyl groups can be introduced through electrophilic aromatic substitution reactions. Fluorination can be achieved using reagents like Selectfluor, while methylation can be done using methyl iodide in the presence of a base.

    Acetic Acid Moiety Addition: The acetic acid group can be introduced through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction conditions are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(7-Fluoro-6-methylbenzofuran-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(7-Fluoro-6-methylbenzofuran-3-yl)acetic acid has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(7-Fluoro-6-methylbenzofuran-3-yl)acetic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(7-Fluoro-6-methylbenzofuran-3-yl)acetic acid is unique due to the presence of both fluorine and methyl groups on the benzofuran ring, which can significantly impact its chemical and biological properties. The combination of these substituents may enhance its stability, reactivity, and potential therapeutic applications .

Properties

Molecular Formula

C11H9FO3

Molecular Weight

208.18 g/mol

IUPAC Name

2-(7-fluoro-6-methyl-1-benzofuran-3-yl)acetic acid

InChI

InChI=1S/C11H9FO3/c1-6-2-3-8-7(4-9(13)14)5-15-11(8)10(6)12/h2-3,5H,4H2,1H3,(H,13,14)

InChI Key

PJZHWQVPCSOUQS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CO2)CC(=O)O)F

Origin of Product

United States

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